5-Bromo-N-cyclopropyl-2-fluoronicotinamide
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Overview
Description
5-Bromo-N-cyclopropyl-2-fluoronicotinamide is a chemical compound with the molecular formula C9H8BrFN2O It is a derivative of nicotinamide, featuring a bromine atom at the 5-position, a cyclopropyl group attached to the nitrogen atom, and a fluorine atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropyl-2-fluoronicotinamide typically involves multiple steps:
Bromination: The starting material, 2-fluoronicotinamide, undergoes bromination at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under conditions that facilitate the formation of the N-cyclopropyl derivative. This step may require a base such as triethylamine to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for bromination and cyclopropylation steps, as well as advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropyl-2-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen or the cyclopropyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with an amine might yield a new amide derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.
Scientific Research Applications
5-Bromo-N-cyclopropyl-2-fluoronicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways involving nicotinamide derivatives.
Materials Science: It may be explored for its properties in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropyl-2-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the cyclopropyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate its targets by mimicking or interfering with natural substrates or ligands, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoronicotinamide: Lacks the cyclopropyl group, which may affect its binding properties and biological activity.
N-Cyclopropyl-2-fluoronicotinamide: Lacks the bromine atom, potentially altering its reactivity and applications.
5-Bromo-N-cyclopropyl-nicotinamide: Lacks the fluorine atom, which may influence its chemical stability and interactions.
Uniqueness
5-Bromo-N-cyclopropyl-2-fluoronicotinamide is unique due to the combination of the bromine, fluorine, and cyclopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables a range of chemical reactions that are not possible with simpler analogs.
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c10-5-3-7(8(11)12-4-5)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRBIJQGWFKWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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